Ro 46-2005 - 150725-87-4

Ro 46-2005

Catalog Number: EVT-281742
CAS Number: 150725-87-4
Molecular Formula: C23H27N3O6S
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ro 46-2005 is a synthetic, non-peptide antagonist of endothelin receptors (ETRs). [, , ] Endothelins are a family of peptides that exert potent vasoconstrictive effects by binding to their receptors, ETA and ETB. Ro 46-2005 exhibits antagonism towards both receptor subtypes, classifying it as a mixed or non-selective ETR antagonist. [, , ] This compound serves as a valuable tool in scientific research for investigating the physiological and pathophysiological roles of endothelins, particularly in cardiovascular and renal systems. []

Molecular Structure Analysis

While the provided papers do not delve into a detailed analysis of the molecular structure of Ro 46-2005, its chemical structure is described as Ro 46-2005. [] This information provides the basis for understanding its structure and potential interactions with ETRs.

Mechanism of Action

Ro 46-2005 acts as a competitive antagonist of both ETA and ETB receptors. [, , ] It binds to these receptors, preventing the binding of endogenous endothelins, such as endothelin-1 (ET-1). [, , , , , , ] This competitive antagonism inhibits the various physiological effects mediated by endothelin receptors, including vasoconstriction. [, , , , , , , , ]

Physical and Chemical Properties Analysis

Specific data regarding the physical and chemical properties of Ro 46-2005 are not explicitly provided in the provided papers. Its oral bioavailability and ability to cross the blood-brain barrier are highlighted in some papers, indicating favorable pharmacokinetic properties for in vivo studies. [, ]

Applications
  • Investigating the role of endothelin receptors in cardiovascular function: Ro 46-2005 has been used to study the effects of endothelin receptor blockade on blood pressure regulation, vascular tone, and cardiac function in various animal models. [, , , , , , , ]

  • Exploring the potential of endothelin receptor antagonists in treating renal diseases: Studies have employed Ro 46-2005 to assess its therapeutic potential in animal models of renal failure, examining its effects on glomerulosclerosis, tubulointerstitial damage, and renal morphology. [, , ]

  • Characterizing endothelin receptor subtypes: Ro 46-2005 has been instrumental in characterizing the pharmacological profiles and distribution of ETA and ETB receptors in various tissues and species. [, , , , , , , , , , ] This includes investigations into the binding affinities, dissociation characteristics, and functional responses of these receptor subtypes to Ro 46-2005 and other selective or non-selective antagonists.

Future Directions
  • Developing more potent and selective endothelin receptor antagonists: While Ro 46-2005 has proven valuable, future research could focus on developing antagonists with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications. []

  • Exploring the therapeutic potential of endothelin receptor antagonists in other diseases: Given the widespread distribution of endothelin receptors, future studies could investigate their role and the potential therapeutic benefits of antagonists like Ro 46-2005 in other conditions, such as cancer, pulmonary hypertension, and neurological disorders. [, ]

Bosentan (Ro 47-0203)

Compound Description: Bosentan, also known as Ro 47-0203, is a potent, orally active, non-peptide antagonist of both ETA and ETB receptors. It was derived through structural optimization of Ro 46-2005. Bosentan exhibits competitive antagonism of endothelin-1 (ET-1) binding to both ETA and ETB receptors, with higher affinity for ETA.

SB 217242

Compound Description: SB 217242 is a potent, orally bioavailable, non-peptide antagonist of both ETA and ETB receptors. It demonstrates high affinity for both receptor subtypes, with a greater potency for ETA.

(+/-)-SB 209670

Compound Description: (+/-)-SB 209670 is a high-affinity non-peptide antagonist of both ETA and ETB receptors. It exhibits potent antagonistic activity against both receptor subtypes.

Compound 1

Compound Description: Compound 1 is a non-selective endothelin receptor antagonist that served as a starting point for the development of Ro 46-2005. It possesses a hydroxyl group in its structure.

Relevance: Ro 46-2005 was derived from the chemical modification of Compound 1. Introduction of a pyrimidine group into the hydroxyethoxy side chain of Compound 1 led to the development of Ro 46-2005, which exhibited enhanced affinity and selectivity for the ETA receptor.

Properties

CAS Number

150725-87-4

Product Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)

InChI Key

ZNXOKLWCOWOECF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl)benzenesulfonamide
Ro 46-2005
Ro-46-2005
Ro46-2005

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.